
4-tert-Butylbenzoic-D13 Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butylbenzoic-D13 Acid is a deuterium-labeled derivative of 4-tert-Butylbenzoic Acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium, a stable isotope of hydrogen. The deuterium labeling allows for detailed studies in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylbenzoic-D13 Acid typically involves the introduction of deuterium into the 4-tert-Butylbenzoic Acid molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production methods are designed to maximize yield while minimizing the loss of deuterium.
化学反応の分析
Types of Reactions
4-tert-Butylbenzoic-D13 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-tert-Butylbenzoic-D13 Acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and studies involving isotopic labeling.
Biology: Helps in studying metabolic pathways and enzyme reactions due to its deuterium content.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the synthesis of specialized materials and as a standard in analytical chemistry.
作用機序
The mechanism of action of 4-tert-Butylbenzoic-D13 Acid involves its interaction with various molecular targets. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect can alter the behavior of enzymes and other biological molecules, providing insights into their function and interactions.
類似化合物との比較
Similar Compounds
4-tert-Butylbenzoic Acid: The non-deuterated version of the compound.
4-tert-Butylbenzenesulfonic Acid: A related compound with a sulfonic acid group instead of a carboxylic acid group.
4-tert-Butylphenol: A similar compound with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4-tert-Butylbenzoic-D13 Acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in various studies, making it a valuable tool in scientific research.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
191.31 g/mol |
IUPAC名 |
deuterio 2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(dideuteriomethyl)propan-2-yl]benzoate |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)/i1D2,2D3,3D3,4D,5D,6D,7D/hD |
InChIキー |
KDVYCTOWXSLNNI-LMQJRLHESA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O[2H])[2H])[2H])C(C([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


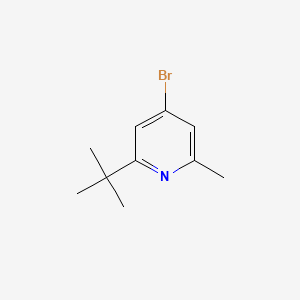
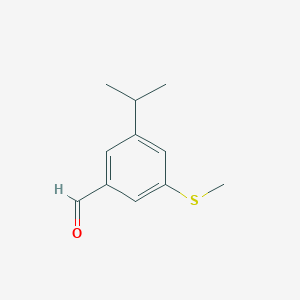
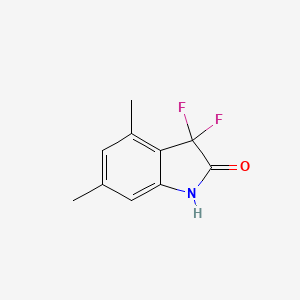
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B14030413.png)
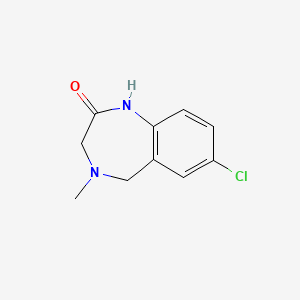
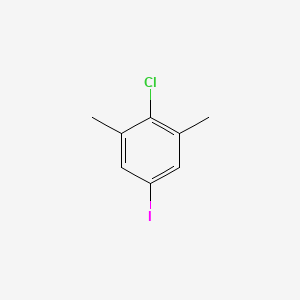
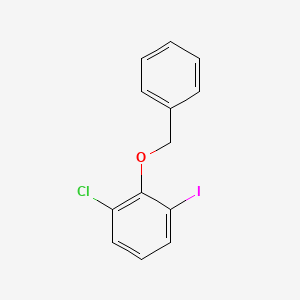
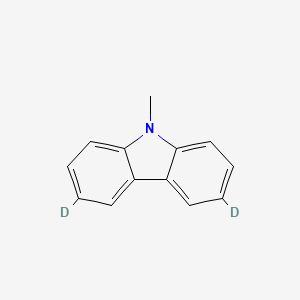
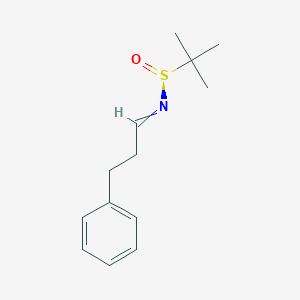
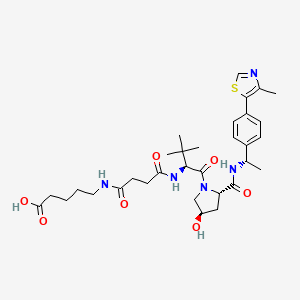
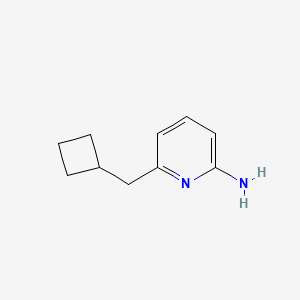
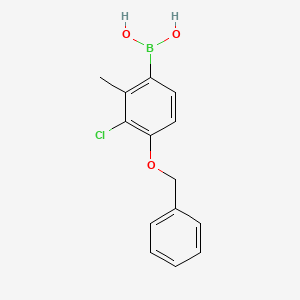
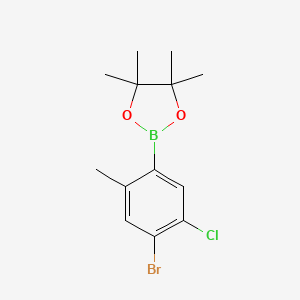
![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)
